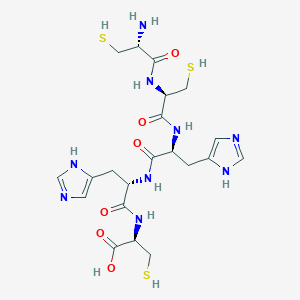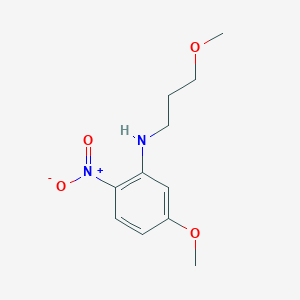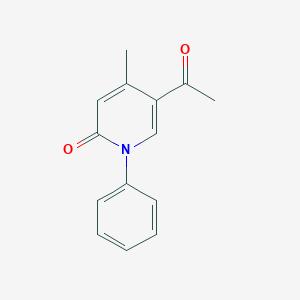![molecular formula C12H15NO5S B12630260 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-57-1](/img/structure/B12630260.png)
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is a chemical compound with the molecular formula C12H15NO5S It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-methyl-5-oxomorpholine with phenyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl derivatives. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate ester group undergoes fission, releasing an alkylating agent that can react with nucleophiles such as DNA, proteins, and enzymes. This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: A simpler ester with similar reactivity but lacking the morpholine ring.
Methyl phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Ethyl methanesulfonate: Another alkylating agent with a different alkyl group.
Uniqueness
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is unique due to its combination of a morpholine ring and a methanesulfonate ester. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
920799-57-1 |
|---|---|
Molecular Formula |
C12H15NO5S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
[4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C12H15NO5S/c1-13-7-11(17-8-12(13)14)9-3-5-10(6-4-9)18-19(2,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m1/s1 |
InChI Key |
FGYMFQFRINFRMG-LLVKDONJSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)


![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)

![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)

![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)

